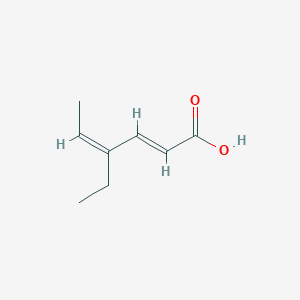

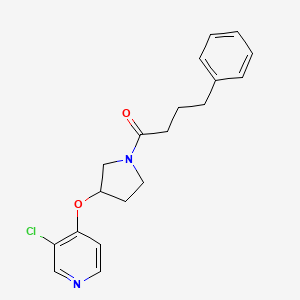

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine

説明

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine, commonly referred to as 5-BFBP, is an important organic compound that is used in a wide variety of scientific research applications. It is a highly versatile molecule that has been used in the synthesis of various compounds, in biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Synthesis and Pharmaceutical Applications

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine has been utilized in the synthesis of biologically active compounds and agrochemical products. For example, Verdelet et al. (2011) developed an efficient synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are functionalizable pyridines used as building blocks for several biologically active compounds (Verdelet et al., 2011).

Spectroscopic and Optical Studies

In spectroscopic and optical research, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using various techniques including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Vural and Kara (2017) investigated its structure and properties, contributing to the understanding of similar compounds (Vural & Kara, 2017).

Role in Inhibiting Enzymes

5-Bromo-2,4-bis(benzyloxy)pyrimidine, a structurally similar compound, has been studied for its potential to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. Goudgaon et al. (1993) explored its use in inhibiting these enzymes, showcasing its potential in medical research (Goudgaon et al., 1993).

Advanced Material Synthesis

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine is also relevant in the synthesis of advanced materials. Steciuk et al. (2015) synthesized pyridoxaboroles - heterocyclic systems combining pyridine and oxaborole rings, which are important in material science (Steciuk et al., 2015).

Biological Activities and Quantum Mechanical Investigations

Ahmad et al. (2017) conducted a study involving the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. They also explored the biological activities and quantum mechanical properties of these derivatives (Ahmad et al., 2017).

特性

IUPAC Name |

5-bromo-2-[(4-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-3-6-12(15-7-10)16-8-9-1-4-11(14)5-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVICWRMFEKHJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)

![(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2808693.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid](/img/structure/B2808696.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)